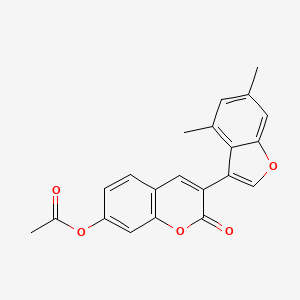

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, combines the structural features of benzofuran and coumarin, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Coumarin Synthesis: The coumarin moiety is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

Acetylation: The final step involves the acetylation of the hydroxyl group on the coumarin ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzofuran and coumarin derivatives are known to be effective.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. The benzofuran and coumarin moieties can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid: Shares the benzofuran core but differs in the functional groups attached.

4,6-dimethyl-1-benzofuran-3-yl acetate: Similar structure but lacks the coumarin moiety.

3-(4,6-dimethyl-1-benzofuran-3-yl)-2H-chromen-2-one: Similar but without the acetate group.

Uniqueness

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate is unique due to its combined benzofuran and coumarin structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials based on recent research findings.

- Molecular Formula : C22H23NO6

- Molecular Weight : 397.42 g/mol

- CAS Number : 859139-16-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzofuran and chromen moieties. The methods often utilize standard coupling reactions and can be optimized for yield and purity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing primarily on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via ROS generation |

| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest in G2/M phase |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

These findings suggest that while the compound is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative strains .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Case Studies

- Case Study on Anticancer Efficacy : A study involving the treatment of A549 lung cancer cells with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment .

- Antimicrobial Screening : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and showed potential as a therapeutic agent when combined with conventional antibiotics, enhancing their efficacy .

Properties

IUPAC Name |

[3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-11-6-12(2)20-17(10-24-19(20)7-11)16-8-14-4-5-15(25-13(3)22)9-18(14)26-21(16)23/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWAVGRRSDOTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.